molecular formula C21H32O6 B2499757 Nanangenine B CAS No. 1609469-72-8

Nanangenine B

Cat. No.: B2499757
CAS No.: 1609469-72-8
M. Wt: 380.481
InChI Key: AKSMCYXVBDZJRK-QOGIMEQTSA-N
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Description

Nanangenine B is a drimane sesquiterpenoid compound isolated from the fungus Aspergillus nanangensis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nanangenine B involves the isolation of the compound from the fungal species Aspergillus nanangensis. The structures of nanangenines, including this compound, were elucidated through detailed spectroscopic analysis and single crystal X-ray diffraction studies . The biosynthetic pathway of this compound is proposed to involve the conversion of farnesyl diphosphate to the drimane skeleton via a protonation-initiated mechanism .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The primary source remains the isolation from the fungal species Aspergillus nanangensis. Further research and development are needed to establish scalable production methods for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nanangenine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Comparison with Similar Compounds

Nanangenine B is part of a family of drimane sesquiterpenoids, which includes other compounds such as nanangenine A and nanangenine C . These compounds share a similar drimane skeleton but differ in their side chains and functional groups. This compound is unique due to its specific acyl side chain, which contributes to its distinct biological activities .

List of Similar Compounds

  • Nanangenine A
  • Nanangenine C
  • Other drimane sesquiterpenoids isolated from Aspergillus species

Properties

IUPAC Name

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSMCYXVBDZJRK-QOGIMEQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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